2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid
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Overview
Description
This compound is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structure-activity relationship of this series of compounds was studied by treating the single aromatic ring at positions 1, 3, and 5 of the pyridone ring . The synthesis process did not involve the use of toxic and odoriferous materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridone ring with a phenyl group and an acetic acid group attached to it . The compound is also known as DPAA.Chemical Reactions Analysis
The compound shows strong inhibitory action against ALR2, a rate-limited enzyme of the polyol pathway . It also exhibits powerful antioxidative action .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.235. It is a solid at room temperature .Scientific Research Applications
Antiepileptic Activity
Perampanel is a novel, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. Dysfunction of glutamatergic neurotransmission has been implicated in epilepsy and other neurological diseases. Perampanel has shown potent activity in both in vitro (AMPA-induced Ca2+ influx assay) and in vivo (AMPA-induced seizure model) studies . It is currently in regulatory submission for partial-onset seizures associated with epilepsy.
Neurodevelopmental Disorders
Gain-of-function variants in the GRIA2 gene (encoding AMPA receptors) have been associated with neurodevelopmental delay and seizures. Perampanel’s role as an AMPA receptor antagonist makes it relevant in this context .
Anti-Tumor Effects in Glioma Cells
Recent studies have explored perampanel’s anti-tumor effects in malignant glioma cells. While more research is needed, it shows promise as a potential therapeutic agent .
Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells
Interestingly, the antiepileptic drug oxcarbazepine inhibits the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells. Although not directly related to perampanel, this highlights the broader impact of antiepileptic agents on glioma biology .
Targeted Treatment Possibilities
Perampanel’s unique mechanism of action opens doors for targeted treatments. Further investigations may reveal additional applications beyond epilepsy management .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-oxo-5-phenylpyridin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRVDPVSLGQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid |
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